4-Ethynyl-2-methoxythiazole
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Overview
Description
4-Ethynyl-2-methoxy-1,3-thiazole: is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methoxy-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methoxy groups. One common method involves the reaction of 2-methoxy-1,3-thiazole with an ethynylating agent under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-ethynyl-2-methoxy-1,3-thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various functional groups.
Scientific Research Applications
4-Ethynyl-2-methoxy-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Methoxy-1,3-thiazole: Lacks the ethynyl group, resulting in different chemical and biological properties.
4-Ethynyl-1,3-thiazole: Lacks the methoxy group, leading to variations in reactivity and applications.
2-Ethynyl-1,3-thiazole: Similar structure but different substitution pattern, affecting its chemical behavior and uses.
Uniqueness: 4-Ethynyl-2-methoxy-1,3-thiazole is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4-ethynyl-2-methoxy-1,3-thiazole |
InChI |
InChI=1S/C6H5NOS/c1-3-5-4-9-6(7-5)8-2/h1,4H,2H3 |
InChI Key |
UDBHHKNSIABVAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CS1)C#C |
Origin of Product |
United States |
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